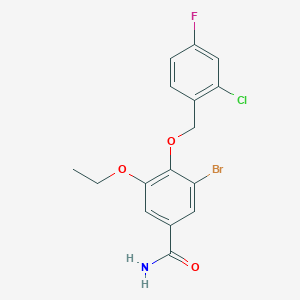
1-Benzyl-2-(4-fluorophenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-(4-fluorophenyl)piperidine is a chemical compound with the molecular formula C18H20FN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group and a fluorophenyl group attached to the piperidine ring. This compound is primarily used in research and development within the pharmaceutical industry due to its unique structural properties and potential biological activities .
Métodos De Preparación
The synthesis of 1-Benzyl-2-(4-fluorophenyl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and automated processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-Benzyl-2-(4-fluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-Benzyl-2-(4-fluorophenyl)piperidine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-(4-fluorophenyl)piperidine involves its interaction with specific molecular targets and pathways within the body. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity and influencing various physiological processes . The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural properties .
Comparación Con Compuestos Similares
1-Benzyl-2-(4-fluorophenyl)piperidine can be compared with other similar compounds, such as:
4-(4-Fluorobenzyl)piperidine: This compound shares a similar structure but lacks the benzyl group attached to the piperidine ring.
Cyclopropanoyl-1-benzyl-4’-fluoro-4-anilinopiperidine: A fentanyl homolog with similar structural features but different pharmacological properties.
Furanoyl-1-benzyl-4-anilinopiperidine: Another fentanyl homolog with distinct metabolic and toxicological characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C18H20FN |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
1-benzyl-2-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C18H20FN/c19-17-11-9-16(10-12-17)18-8-4-5-13-20(18)14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14H2 |
Clave InChI |
LNOVHUJTGBSHTP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13013915.png)
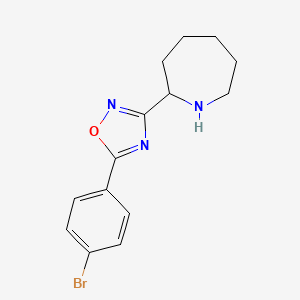
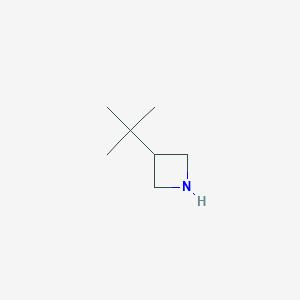
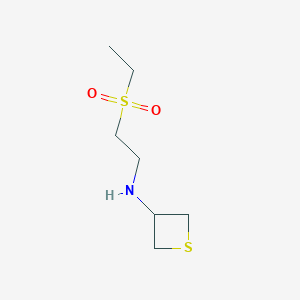

![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)

![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)
![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)
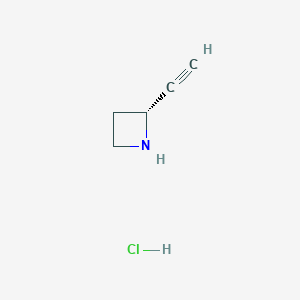
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)


